molecular formula C10H16N2OS B13251316 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol

4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol

Cat. No.: B13251316
M. Wt: 212.31 g/mol
InChI Key: MVSMTRAVBSQAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C₁₀H₁₆N₂OS It features a cyclohexanol ring substituted with a thiazole moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with thiazole derivatives under specific conditions. One common method includes the use of thiazole-5-carbaldehyde and cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol is unique due to the combination of the thiazole and cyclohexanol moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in other similar compounds .

Properties

Molecular Formula

C10H16N2OS

Molecular Weight

212.31 g/mol

IUPAC Name

4-(1,3-thiazol-5-ylmethylamino)cyclohexan-1-ol

InChI

InChI=1S/C10H16N2OS/c13-9-3-1-8(2-4-9)12-6-10-5-11-7-14-10/h5,7-9,12-13H,1-4,6H2

InChI Key

MVSMTRAVBSQAPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NCC2=CN=CS2)O

Origin of Product

United States

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